molecular formula C22H18N2O7 B15076171 Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate CAS No. 853334-03-9

Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate

Cat. No.: B15076171
CAS No.: 853334-03-9
M. Wt: 422.4 g/mol
InChI Key: LWHWEOBQMFOOEW-UHFFFAOYSA-N
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Description

Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate is a complex organic compound with a unique structure that includes an indolizine core, a cyano group, and a dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The starting materials often include indolizine derivatives, cyano compounds, and dimethoxybenzoyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)-1,2-indolizinedicarboxylate include other indolizine derivatives and compounds with cyano and dimethoxybenzoyl groups. Examples include:

  • Dimethyl acetal derivatives
  • Diethyl acetal derivatives
  • Diisopropyl acetal derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its specific structure allows for unique interactions and reactivity compared to other similar compounds .

Properties

CAS No.

853334-03-9

Molecular Formula

C22H18N2O7

Molecular Weight

422.4 g/mol

IUPAC Name

dimethyl 7-cyano-3-(3,4-dimethoxybenzoyl)indolizine-1,2-dicarboxylate

InChI

InChI=1S/C22H18N2O7/c1-28-15-6-5-13(10-16(15)29-2)20(25)19-18(22(27)31-4)17(21(26)30-3)14-9-12(11-23)7-8-24(14)19/h5-10H,1-4H3

InChI Key

LWHWEOBQMFOOEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC(=C3)C#N)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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